molecular formula C16H15ClN4 B15191768 1,4,5,6-Tetrahydro-6-(4-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine CAS No. 156032-61-0

1,4,5,6-Tetrahydro-6-(4-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine

Cat. No.: B15191768
CAS No.: 156032-61-0
M. Wt: 298.77 g/mol
InChI Key: ZVGYHQIYCZETEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,5,6-Tetrahydro-6-(4-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine is a complex heterocyclic compound. It features a pyrazolo-pyrrolo-diazepine core structure, which is known for its potential biological activities. The presence of a chlorophenyl group and a methyl group adds to its chemical diversity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-Tetrahydro-6-(4-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity levels suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydro-6-(4-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds.

Scientific Research Applications

1,4,5,6-Tetrahydro-6-(4-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydro-6-(4-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,6-Tetrahydro-6-(4-chlorophenyl)-1-methylpyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine is unique due to its specific structural features, such as the combination of a pyrazolo-pyrrolo-diazepine core with a chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

156032-61-0

Molecular Formula

C16H15ClN4

Molecular Weight

298.77 g/mol

IUPAC Name

9-(4-chlorophenyl)-3-methyl-1,3,4,8-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene

InChI

InChI=1S/C16H15ClN4/c1-20-16-12(10-19-20)9-18-15(14-3-2-8-21(14)16)11-4-6-13(17)7-5-11/h2-8,10,15,18H,9H2,1H3

InChI Key

ZVGYHQIYCZETEK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNC(C3=CC=CN32)C4=CC=C(C=C4)Cl)C=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.